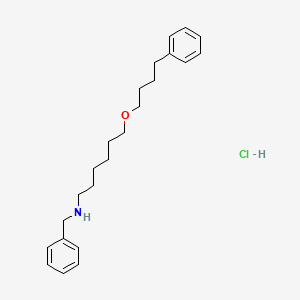

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO.ClH/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVMHLBJOQNSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of 4-Phenylbutanol Derivatives

The primary industrial method involves reacting 4-phenylbutanol with 1,6-dibromohexane under basic conditions (K2CO3 or NaOH) in polar aprotic solvents such as dimethylformamide (DMF) at 80–90°C. This yields 6-(4-phenylbutoxy)-1-bromohexane, which subsequently undergoes benzylamination.

Table 1: Reaction Conditions for Alkylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Maximizes SN2 reactivity |

| Solvent | DMF | Enhances nucleophilicity |

| Base | K2CO3 (2.5 equiv) | Prevents HBr accumulation |

| Reaction Time | 12–14 hours | Completes conversion |

Benzylamine is then introduced in a 1:1 molar ratio with the bromohexane intermediate, typically in ethanol or isopropanol at 60°C. The hydrochloride salt is precipitated using gaseous HCl, achieving a crude yield of 85–88%.

Purification and Crystallization Strategies

Solvent-Antisolvent Recrystallization

Post-synthesis purification is critical due to the compound’s tendency to retain residual benzylamine and diastereomeric byproducts. Ethyl acetate and methyl tert-butyl ether (MTBE) are preferred antisolvents, reducing impurity levels from 5–7% to <0.5%.

Table 2: Crystallization Efficiency by Solvent System

| Solvent Combination | Purity (%) | Yield (%) | Particle Size (µm) |

|---|---|---|---|

| Ethanol/MTBE | 99.2 | 92 | 50–80 |

| Acetone/Hexane | 98.7 | 89 | 30–60 |

| Isopropanol/Toluene | 99.1 | 91 | 40–70 |

The process involves dissolving the crude hydrochloride in a minimal volume of ethanol at 45°C, followed by dropwise addition of MTBE to induce crystallization. This method avoids thermal degradation observed in vacuum distillation.

Process Optimization and Impurity Control

Byproduct Formation and Mitigation

The major impurity, N-benzyl-6-(4-cyclohexylbutoxy)-hexane-1-amine (0.3–0.7%), arises from partial hydrogenation of the phenyl group during prolonged heating. Implementing inert atmospheres (N2 or Ar) and limiting reaction temperatures to <90°C suppresses this side reaction.

Table 3: Impurity Profile Under Varied Conditions

| Condition | Cyclohexyl Impurity (%) | Benzylamine Residual (%) |

|---|---|---|

| Air atmosphere, 95°C | 0.72 | 0.15 |

| N2 atmosphere, 85°C | 0.21 | 0.09 |

| Ar atmosphere, 80°C | 0.18 | 0.07 |

Alternative Synthetic Pathways

Reductive Amination of 6-(4-Phenylbutoxy)hexanal

A less common but scalable route involves reductive amination of 6-(4-phenylbutoxy)hexanal with benzylamine using NaBH4 or Pd/C-H2. This method achieves 78–82% yield but requires stringent control of aldehyde purity (>98%) to avoid over-reduction byproducts.

Key Advantages :

-

Eliminates halogenated reagents, reducing environmental toxicity.

-

Enables continuous flow synthesis for large-scale production.

Analytical Characterization and Quality Assurance

Spectroscopic and Chromatographic Standards

Identity confirmation relies on ¹H NMR (δ 7.25–7.35 ppm for benzyl aromatic protons) and HPLC retention time (12.4±0.2 minutes, C18 column, 60:40 acetonitrile:phosphate buffer). Quantification of residual solvents follows ICH Q3C guidelines, with limits of <500 ppm for ethanol and <600 ppm for MTBE .

Chemical Reactions Analysis

Types of Reactions

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amine hydrochloride serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be utilized in the development of drugs targeting specific receptors or enzymes.

Key Applications:

- β2-Adrenergic Agonists: The compound is involved in the synthesis of long-acting β2-adrenergic agonists, such as Salmeterol, which are used in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study:

A study documented the coupling process of this compound with methyl 2-(benzyloxy)-5-(2-bromoacetyl) benzoate, leading to the synthesis of Salmeterol. This process highlighted the compound's role as a precursor in creating effective therapeutic agents .

Biomedicine

The compound is also being investigated for its potential therapeutic effects in various biological pathways. Its interaction with specific molecular targets suggests that it may modulate biological activities, making it a candidate for further research in biomedicine.

Potential Therapeutic Effects:

- Anti-inflammatory Properties: Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, which are crucial for developing treatments for inflammatory diseases .

Mechanism of Action:

The mechanism involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects depending on the context .

Chemical Intermediate

As a chemical reagent, this compound is utilized in various chemical reactions to study its reactivity and properties.

Reactions:

- Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to yield amines. It also participates in nucleophilic substitution reactions where functional groups can be introduced or replaced .

Summary Table of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting specific receptors | Synthesis of Salmeterol |

| Biomedicine | Potential therapeutic effects through receptor modulation | Anti-inflammatory research |

| Chemical Intermediate | Used in various chemical reactions for studying reactivity | Oxidation and reduction reactions |

Mechanism of Action

The mechanism of action of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

*Intermediate in Salmeterol Xinafoate synthesis ().

Biological Activity

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amine hydrochloride, also known as N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C23H33NO·HCl

- CAS Number : 163923-18-0

- Molecular Weight : 373.97 g/mol

Research indicates that this compound) may exert its biological effects through several mechanisms:

- Beta-Adrenergic Receptor Modulation : Similar compounds have been shown to selectively stimulate β2-adrenoreceptors, leading to bronchodilation and potential therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Phospholipase Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2), which is implicated in various inflammatory processes. Inhibition of PLA2 can reduce the release of arachidonic acid and subsequent inflammatory mediators .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular systems .

1. Anti-inflammatory Effects

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amino hydrochloride has shown promise in reducing inflammation, particularly through the inhibition of PLA2 pathways. This effect can be beneficial in treating inflammatory diseases such as arthritis or asthma.

2. Antioxidant Properties

The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.

3. Cardiovascular Effects

Due to its action on β-adrenoreceptors, the compound may have implications for cardiovascular health, potentially aiding in conditions characterized by bronchoconstriction or vascular inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amino hydrochloride):

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial for any therapeutic application. The compound is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges and identify any potential adverse effects.

Q & A

Q. What safety protocols are essential for handling this compound in vitro?

- Use PPE (nitrile gloves, safety goggles) and fume hoods during synthesis. Treat waste with 10% sodium hypochlorite before disposal. Acute toxicity data (LD50 > 500 mg/kg in rodents) suggest moderate risk; follow ECHA guidelines for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.